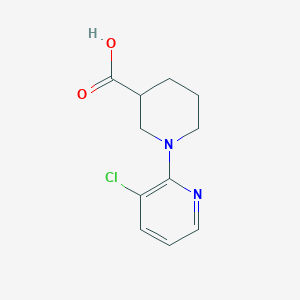

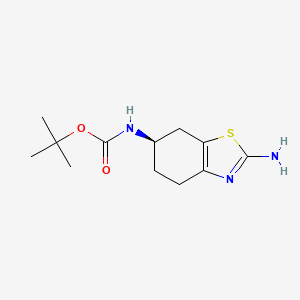

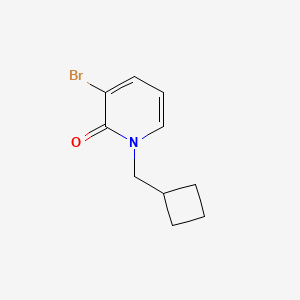

2-Oxo-6-(3-(trifluoromethyl)benzoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Oxo-6-(3-(trifluoromethyl)benzoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile" is a chemically complex molecule that appears to be related to a family of compounds with potential biological activities. The papers provided discuss various derivatives of naphthyridine and their synthesis, structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related naphthyridine derivatives involves multiple steps and starting materials. For instance, one paper describes the reaction of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile with different reagents to yield pyrazolo[3,4-b]quinolines and benzo[b][1,8]-naphthyridine derivatives . Another study outlines the synthesis of tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which were evaluated for antibacterial activity . Additionally, the synthesis of 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles with various pharmacophoric functionalities has been reported, showing significant cytotoxic and antiviral activities .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as X-ray crystallography. For example, a single crystal X-ray crystallographic analysis confirmed the structure of a related compound, 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile . The structural analysis is crucial for understanding the relationship between the structure of these compounds and their biological activity.

Chemical Reactions Analysis

The papers describe various chemical reactions that these naphthyridine derivatives undergo. For instance, the reaction with hydrazine hydrate, phenylisothiocyanate, or benzoyl chloride leads to different derivatives with potential biological activities . The electrogenerated base-promoted synthesis of related compounds, such as 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles, has also been reported, highlighting the versatility of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structural features, such as the presence of the trifluoromethyl group and the naphthyridine core. These properties are essential for their potential biological activities and their interaction with biological targets. The papers provided do not detail the physical properties of the specific compound but discuss related compounds that share structural similarities [1-6].

Case Studies

The papers include case studies where these compounds were evaluated for biological activities. For example, some derivatives were tested in mice infected with Escherichia coli, showing protection against bacterial infections . Another study reported the in vitro anticancer activity of synthesized compounds against human tumor cell lines, with some showing considerable cytotoxic activity .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Compounds related to 2-Oxo-6-(3-(trifluoromethyl)benzoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile have been used in diverse synthetic pathways to create novel organic structures. For instance, the efficient synthesis of pyrazolo[3,4-b]quinolin-3-amine and benzo[b][1,8]naphthyridine derivatives highlights the utility of related hexahydroquinoline compounds in producing heterocyclic structures important in medicinal chemistry (Elkholy, 2007). Similarly, tandem carbon-carbon bond insertion and intramolecular aldol reactions have been developed for synthesizing 4-aryl-2-naphthols, a reaction path that demonstrates the versatility of related compounds in forming complex molecular architectures (Okuma et al., 2012).

Novel Heterocyclic Systems

The base-mediated synthesis of α-aminated aroyl/acetylnaphthalenes through [4+2] annulations represents another application area, where reactions involving cyanomethyl-benzonitrile derivatives lead to the creation of novel heterocyclic systems (Singh et al., 2014). This underscores the potential of using complex naphthyridine derivatives in synthetic organic chemistry to access new molecular structures with potential applications in materials science and drug discovery.

Advanced Materials and Catalysis

Research into the formation of new heterotetracyclic compounds by ring closure of 2-amino-3-vinylpyridines, involving derivatives that react thermally to yield naphthyridine derivatives, points towards applications in developing new materials with unique electronic and optical properties (Ojea et al., 1993). These materials could have implications for the fields of organic electronics and photonics, where the precise control over molecular structure is critical for functionality.

Biological Activity

While the direct biological activities of this compound were not explicitly found in the available literature, the exploration of related compounds for antimicrobial and antifungal activities suggests a potential area of investigation. Derivatives of naphthyridine have been synthesized and tested for antimicrobial and antifungal activities, indicating the broader relevance of this chemical scaffold in searching for new therapeutic agents (Al-Omran et al., 2002).

Propriétés

IUPAC Name |

2-oxo-6-[3-(trifluoromethyl)benzoyl]-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c18-17(19,20)13-3-1-2-10(7-13)16(25)23-5-4-14-12(9-23)6-11(8-21)15(24)22-14/h1-3,6-7H,4-5,9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZAXLIRSIMOSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2552854.png)

![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2552864.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2552866.png)

![5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2552868.png)

![2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2552871.png)

amine](/img/structure/B2552872.png)